Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate
Description
Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate is a synthetic compound featuring a benzoate ester core modified at the 4-position by a carbamoyl-linked cyclopropyl and imidazo[1,2-a]pyridinylmethyl group. This structure combines a metabolically stable methyl ester with a bicyclic heteroaromatic system (imidazo[1,2-a]pyridine), which is frequently employed in medicinal chemistry for its bioavailability and target-binding capabilities. The compound is listed in a 2023 European patent application alongside acaricides and insecticides, suggesting its primary application in pest control .
Properties
IUPAC Name |
methyl 4-[cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-20(25)15-7-5-14(6-8-15)19(24)23(16-9-10-16)13-17-12-21-18-4-2-3-11-22(17)18/h2-8,11-12,16H,9-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIGKZJAKQOCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The molecule can be deconstructed into three fragments:
- Methyl 4-(chlorocarbonyl)benzoate : Serves as the acylating agent for carbamate formation.
- Cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)amine : The nucleophilic amine component.
- Coupling reagents : To facilitate carbamate bond formation.
Key Reaction Types
- Imidazo[1,2-a]pyridine synthesis : Cyclocondensation of 2-aminopyridines with α-haloketones.
- Amine alkylation : Introduction of the cyclopropyl group via nucleophilic substitution.
- Carbamate formation : Reaction of an acyl chloride with an amine using coupling agents like EDCI/HOBt.
Detailed Step-by-Step Synthesis
Synthesis of Imidazo[1,2-a]pyridin-3-ylmethylamine
The imidazo[1,2-a]pyridine core is synthesized via a cyclocondensation reaction. For example, 2-aminopyridine reacts with ethyl bromopyruvate in ethanol under reflux to yield ethyl imidazo[1,2-a]pyridine-3-carboxylate. Subsequent hydrolysis with NaOH (2 M) produces the carboxylic acid, which is reduced to the primary amine using LiAlH4 in THF (yield: 72–85%).
Cyclopropyl Group Introduction
The primary amine undergoes alkylation with cyclopropyl bromide in the presence of K2CO3 in DMF at 60°C. This SN2 reaction proceeds with moderate steric hindrance, achieving a 65% yield after purification via silica gel chromatography (hexane:ethyl acetate = 3:1).
Carbamate Formation
Methyl 4-(chlorocarbonyl)benzoate is prepared by treating methyl 4-(hydroxycarbonyl)benzoate with thionyl chloride (SOCl2) in dichloromethane (DCM). The acyl chloride is then reacted with cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)amine using EDCI and HOBt in DCM at 0°C to room temperature. Triethylamine (TEA) is added to scavenge HCl, yielding the carbamate linkage (85% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)2) with Xantphos ligands enhance coupling efficiency in imidazo[1,2-a]pyridine synthesis (TOF = 120 h⁻¹). For carbamate formation, EDCI/HOBt reduces racemization risks compared to DCC.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Alkylated derivatives with new substituents on the aromatic ring.
Scientific Research Applications
Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand the interaction of imidazo[1,2-a]pyridine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study the mechanisms of action of various biological processes.
Pharmaceutical Development: Investigated for its potential to be developed into therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Comparisons
Benzoate Esters with Varied Substituents ()
Compounds I-6230, I-6232, and I-6373 from a 2011 study share a benzoate ester backbone but differ in substituents (Table 1). These analogs use ethyl esters instead of methyl esters and incorporate phenethylamino, pyridazine, or isoxazole groups. For example:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate
The methyl ester in the target compound may confer greater metabolic stability compared to ethyl esters, as methyl groups are less susceptible to esterase-mediated hydrolysis . Additionally, the imidazo[1,2-a]pyridine system in the target compound replaces pyridazine or isoxazole rings in older analogs, likely enhancing π-π stacking interactions with aromatic residues in target proteins .
Patent-Derived Analogs ()
The 2023 patent includes structurally diverse compounds, such as:
- Isocycloseram : Features a pyrazole-carboxamide scaffold with pentafluoroethyl and trifluoromethyl groups.
- Acynonapyr: Contains a trifluoromethoxy-phenyl-triazole moiety.
- Tyclopyrazoflor : A pyridine-thiazole derivative.
The target compound distinguishes itself through its imidazo[1,2-a]pyridine core and cyclopropylcarbamoyl group, which are absent in most patent-listed analogs. This unique combination may optimize binding to insect-specific targets while minimizing off-target effects in mammals .
Table 1: Structural Comparison of Key Compounds
Physicochemical and Pharmacokinetic Properties
- Solubility : The methyl ester in the target compound may improve water solubility compared to ethyl esters (e.g., I-6230), enhancing bioavailability .
- Lipophilicity : The imidazo[1,2-a]pyridine system increases lipophilicity compared to pyridazine (I-6230), which may enhance membrane permeability in insects .
Biological Activity
Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate, with the CAS number 1448135-09-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 349.4 g/mol
- Structure: Chemical Structure
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in cancer therapy and other therapeutic areas.
- Inhibition of Kinase Activity:
- Antitumor Activity:
-
Antimicrobial Properties:
- Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine compounds possess antimicrobial activity, further expanding the potential applications of this compound in treating infections.
Study 1: Anticancer Efficacy
A study published in Drug Target Insights evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner across multiple lines with aberrant c-Met expression.
| Cell Line | IC (nmol/L) | Mechanism of Action |
|---|---|---|
| EBC-1 | 12.8 | Inhibition of c-Met kinase |
| MDCK | >78-fold inhibition | Impaired cell scattering |
Study 2: Molecular Docking Studies
Molecular docking studies have suggested that this compound effectively binds to the active site of c-Met kinase, providing insights into its potential as a selective inhibitor for targeted cancer therapies .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate?
Answer:
Synthesis optimization requires careful control of:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .
- Temperature : Stepwise temperature adjustments (e.g., 0–5°C for imine formation, 80–100°C for cyclization) minimize side reactions .
- Purification : Chromatography (silica gel or HPLC) is essential for isolating high-purity products, particularly to remove unreacted imidazo[1,2-a]pyridine precursors .
- Catalysts : Palladium or copper catalysts may accelerate coupling steps, but their residues must be thoroughly removed post-reaction .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the benzoate ester, cyclopropyl, and imidazo[1,2-a]pyridine moieties. For example, the methyl ester group typically resonates at δ ~3.8–4.0 ppm in H NMR .
- Mass Spectrometry (HRMS) : Accurate mass analysis ensures molecular formula validation, particularly for distinguishing regioisomers .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, especially for detecting hydrolyzed byproducts (e.g., free carboxylic acid derivatives) .
Basic: What biological targets or mechanisms are associated with this compound?
Answer:
- Acetylcholinesterase Inhibition : Structural analogs (e.g., 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate) show sub-micromolar IC values, suggesting potential for neurodegenerative disease research .
- Antitubercular Activity : Related imidazo[1,2-a]pyridine carboxamides exhibit activity against Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL), likely via disruption of cell wall synthesis .
- Kinase Modulation : The imidazo[1,2-a]pyridine core may interact with ATP-binding pockets in kinases, though target validation requires crystallographic studies .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target specificity?
Answer:
- Substituent Variation : Systematically modify the cyclopropyl, benzamide, or imidazo[1,2-a]pyridine groups. For example:
- Replacing the methyl ester with trifluoromethyl enhances metabolic stability .
- Introducing electron-withdrawing groups (e.g., -NO) on the benzoate ring improves binding to hydrophobic enzyme pockets .
- Biological Assays : Test analogs against panels of related enzymes (e.g., kinases, esterases) to assess selectivity. Orthogonal assays (e.g., SPR, ITC) quantify binding kinetics .
Advanced: How should researchers resolve contradictions in reported biological efficacy (e.g., IC50_{50}50 variability)?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., SH-SY5Y for neuroactivity) and incubation times. Discrepancies in IC values often arise from differences in ATP concentrations in kinase assays .
- Solubility Checks : Use DLS or nephelometry to confirm compound solubility in assay buffers; precipitation can falsely reduce apparent activity .
- Orthogonal Validation : Confirm activity with alternative methods (e.g., enzymatic vs. cell-based assays) .
Advanced: What computational strategies are effective for predicting pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–4), BBB permeability, and hERG inhibition risks .
- Docking Studies : Target crystal structures (e.g., acetylcholinesterase, PDB: 1ACJ) to guide structural modifications for improved blood-brain barrier penetration .
Advanced: How can in vitro-to-in vivo translation challenges be addressed for this compound?
Answer:
- Prodrug Design : Convert the methyl ester to a tert-butyl ester to enhance oral bioavailability, with enzymatic cleavage in vivo .
- Microsomal Stability Testing : Use liver microsomes (human/rodent) to identify metabolic liabilities (e.g., rapid ester hydrolysis) .
- Formulation Optimization : Lipid-based nanoemulsions or cyclodextrin complexes improve aqueous solubility for IV administration .
Advanced: What strategies mitigate off-target effects in functional studies?
Answer:
- Counter-Screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) to identify promiscuous binding .
- CRISPR Knockout Models : Validate target engagement using cell lines lacking the putative target (e.g., acetylcholinesterase-KO neurons) .
- Photoaffinity Labeling : Incorporate a diazirine moiety to covalently bind and isolate target proteins for identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
